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Austin, TX — The landscape of clinical research in Austin is marked by a growing number of
biotechnology and pharmaceutical companies, alongside robust academic and clinical research
organizations. These entities are at the forefront of developing and testing novel therapies for a
range of diseases, from cancer to autoimmune disorders. This report provides detailed
application notes and protocols for select clinical trials involving Austin-based therapies,
offering researchers, scientists, and drug development professionals a comprehensive
overview of the innovative approaches emerging from this hub of biomedical advancement.

Natera: Guiding Cancer Therapy with Circulating
Tumor DNA

Austin-based Natera has made significant strides in the field of oncology with its personalized
molecular residual disease (MRD) test, Signatera™. This technology is a cornerstone of
several major clinical trials, including the BESPOKE and GALAXY studies in colorectal cancer.

The Signatera™ assay is a tumor-informed test that analyzes circulating tumor DNA (ctDNA) in
the blood to detect and quantify cancer that may remain in the body after treatment.[1][2] The
process begins with the sequencing of a patient's tumor tissue to identify unique clonal
mutations.[3] A personalized assay is then designed to target these specific mutations in
subsequent blood samples.[1][3]

Experimental Protocol: The Signatera™ ctDNA Assay

The methodology for the Signatera™ assay involves several key steps:
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Tumor Tissue Analysis: DNA is extracted from a formalin-fixed paraffin-embedded (FFPE)
tumor tissue sample. Whole-exome sequencing is performed to identify clonal somatic
mutations specific to the patient's tumor.[4]

Personalized Assay Design: A custom multiplex polymerase chain reaction (PCR) assay is
designed to amplify the identified patient-specific mutations from cell-free DNA (cfDNA)
isolated from plasma.[4]

Blood Sample Collection and Processing: Peripheral blood is collected from the patient at
specified time points throughout their treatment and follow-up. Plasma is separated from the
whole blood through centrifugation.

cfDNA Extraction and Library Preparation: cfDNA is extracted from the plasma. A sequencing
library is then prepared from the cfDNA.

Targeted Sequencing: The personalized multiplex PCR assay is used to amplify the target
regions of the cfDNA library. The amplified DNA is then sequenced using next-generation
sequencing (NGS) technology.

Data Analysis: The sequencing data is analyzed to detect the presence and quantity of the
targeted tumor-specific mutations. The results are reported as the mean tumor molecules per
milliliter (MTM/mL) of plasma.

The BESPOKE Study of ctDNA Guided Therapy in
Colorectal Cancer

The BESPOKE CRC study is a prospective, observational study designed to evaluate the
impact of Signatera™ test results on adjuvant treatment decisions in patients with stage Il and
[l colorectal cancer.[5][6] The study aims to enroll at least 1,000 patients and follow them for
two years, collecting data on treatment decisions and clinical outcomes.[5]

Study Objectives:

» To observe the influence of Signatera™ results on the decision to administer adjuvant
chemotherapy.
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» To measure the rate of cancer recurrence in patients who are asymptomatic and have no
imaging evidence of disease.[7]

The GALAXY Study: ctDNA Dynamics in Colorectal

Cancer

The GALAXY study, part of the larger CIRCULATE-Japan project, is a prospective
observational study monitoring ctDNA in patients with resectable colorectal cancer.[8] This
study utilizes the Signatera™ assay to track ctDNA levels before and after surgery.[8]

Key Findings from the GALAXY Study:

Metric ctDNA-Positive Patients ctDNA-Negative Patients

Recurrence Rate 78% 13%

24-Month Disease-Free

) 20% 85%
Survival
36-Month Disease-Free

) 17% 84%
Survival
24-Month Overall Survival 84% 99%
36-Month Overall Survival 72% 96%

Data from the GALAXY study update presented at ESMO 2024.[9]

The results from the GALAXY study demonstrate a strong correlation between ctDNA status
and patient outcomes, suggesting that ctDNA is a powerful prognostic marker for disease
recurrence and overall survival in colorectal cancer.[9]

XBiotech: Targeting Inflammation with True
Human™ Antibodies

Austin-based XBiotech is developing a pipeline of therapeutic antibodies derived from natural
human immunity. One of their lead candidates is Natrunix™, a monoclonal antibody being
investigated for the treatment of rheumatoid arthritis.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8475162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8253296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8253296/
https://www.youtube.com/watch?v=ZrpGufxZ5Us
https://www.youtube.com/watch?v=ZrpGufxZ5Us
https://www.benchchem.com/product/b12656543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12656543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Natrunix™ targets interleukin-1 alpha (IL-1a), a key inflammatory cytokine. The antibody is
designed to be indistinguishable from a naturally occurring human antibody, which is expected
to result in a favorable safety profile.[10]

Clinical Trial Protocol: Phase Il Study of Natrunix™ in
Rheumatoid Arthritis

This is a Phase II, double-blind, placebo-controlled, randomized trial to evaluate the efficacy
and safety of Natrunix™ in combination with methotrexate for the treatment of rheumatoid
arthritis.[11][12]

Study Design:

» Participants: Patients with rheumatoid arthritis who have had an inadequate response to
methotrexate.[12]

« Intervention: Participants are randomized to receive either Natrunix™ or a placebo, in
addition to their stable dose of methotrexate.[11][12]

e Primary Endpoint: The primary goal is to assess the American College of Rheumatology
(ACR) 20 response rate after 12 weeks of treatment.[12]

o Study Duration: The trial is expected to last up to 33 weeks, which includes screening, a 12-
week treatment period, and a follow-up phase.[11]

Experimental Workflow:

Treatment Phase (12 Weeks)

Screening Phase Randorr-i-za(—i@n—» Placebo + Methotrexate Follow-up

Informed Consent ——® Eligibility Assessment ——® Randomization (1:1) P Follow-up A nents

|—> Natrunix + Methotrexate ;
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Click to download full resolution via product page
Caption: Experimental workflow for the Phase Il clinical trial of Natrunix™.
Signaling Pathway of Interleukin-1 Alpha (IL-10q):

IL-1a is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of
rheumatoid arthritis. When IL-1a binds to its receptor (IL-1R1), it initiates a signaling cascade
that leads to the activation of transcription factors, such as NF-kB and AP-1. This, in turn,
results in the production of other inflammatory mediators, including cytokines, chemokines, and
matrix metalloproteinases, which contribute to the joint inflammation and destruction
characteristic of rneumatoid arthritis. Natrunix™ is designed to neutralize IL-1q, thereby
inhibiting this inflammatory cascade.
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Caption: Signaling pathway of IL-1a and the inhibitory action of Natrunix™.
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CAR T-Cell Therapy in Austin

St. David's HealthCare, in collaboration with the Sarah Cannon Research Institute, offers
Chimeric Antigen Receptor (CAR) T-cell therapy clinical trials in Austin.[13] This innovative
immunotherapy involves modifying a patient's own T-cells to recognize and attack cancer cells.
[13]

General Protocol for CAR T-Cell Therapy

The process of CAR T-cell therapy follows a series of well-defined steps:

» Leukapheresis: A patient's white blood cells, including T-cells, are collected from their blood
using a procedure called leukapheresis.

o T-Cell Activation and Transduction: The collected T-cells are sent to a manufacturing facility
where they are activated and genetically modified using a viral vector to express CARs on
their surface. These CARs are specifically designed to recognize a particular antigen on the
patient's cancer cells.

o Expansion: The engineered CAR T-cells are then expanded in number in the laboratory over
a period of several weeks.

o Lymphodepleting Chemotherapy: Prior to infusion of the CAR T-cells, the patient receives a
short course of chemotherapy to deplete existing lymphocytes. This creates a more
favorable environment for the infused CAR T-cells to expand and persist.

e CAR T-Cell Infusion: The expanded CAR T-cells are infused back into the patient's
bloodstream.

» Monitoring: The patient is closely monitored for potential side effects, such as cytokine
release syndrome (CRS) and neurotoxicity, and for the therapeutic response of the
treatment.

CAR T-Cell Therapy Workflow:
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Caption: General workflow of CAR T-cell therapy.

The clinical trial landscape in Austin is dynamic and expanding, with local companies and
institutions making significant contributions to the development of next-generation therapies.
The protocols and data highlighted in this report underscore the commitment to rigorous
scientific investigation and the potential to improve patient outcomes across a variety of
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9016631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9016631/
https://www.natera.com/wp-content/uploads/2021/04/BESPOKECRCStudyBrochure.pdf
https://pubmed.ncbi.nlm.nih.gov/34561256/
https://pubmed.ncbi.nlm.nih.gov/34561256/
https://pubmed.ncbi.nlm.nih.gov/34561256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8475162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8475162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8475162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8253296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8253296/
https://www.youtube.com/watch?v=ZrpGufxZ5Us
https://www.biospace.com/xbiotech-announces-first-patient-begins-novel-natrunix-therapy-in-phase-ii-rheumatoid-arthritis-ra-clinical-trial
https://www.biospace.com/xbiotech-announces-first-patient-begins-novel-natrunix-therapy-in-phase-ii-rheumatoid-arthritis-ra-clinical-trial
https://www.tipranks.com/news/company-announcements/xbiotechs-new-trial-a-potential-game-changer-for-rheumatoid-arthritis-treatment
https://ctv.veeva.com/study/natrunix-or-placebo-in-combination-with-methotrexate-in-rheumatoid-arthritis
https://ctv.veeva.com/study/natrunix-or-placebo-in-combination-with-methotrexate-in-rheumatoid-arthritis
https://www.stdavids.com/specialties/oncology/cancer-clinical-trials
https://www.benchchem.com/product/b12656543#clinical-trial-protocols-involving-austin-based-therapies
https://www.benchchem.com/product/b12656543#clinical-trial-protocols-involving-austin-based-therapies
https://www.benchchem.com/product/b12656543#clinical-trial-protocols-involving-austin-based-therapies
https://www.benchchem.com/product/b12656543#clinical-trial-protocols-involving-austin-based-therapies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12656543?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12656543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12656543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

